molecular formula C12H13NO3 B367035 5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 853751-57-2

5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B367035
CAS No.: 853751-57-2
M. Wt: 219.24g/mol
InChI Key: TVTLYVBDOGQTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to a class of spiro(1,3-dioxane-2,3'-indolin)-2'-one analogues that have been studied for their potential biological activities . These compounds characteristically contain both an oxoindole moiety and a dioxane ring system, a structural combination that has been independently observed in other compounds with anticonvulsant properties . Research on closely related structures suggests that such spiro-indolinone compounds may exhibit significant activity in experimental models, making them valuable tools for investigating mechanisms of action at the molecular level . The specific stereochemistry and planarity of the indolinone system, along with the conformation of the dioxolane or dioxane ring, are critical structural features that can be analyzed through techniques like X-ray crystallography to understand their three-dimensional structure and potential for intermolecular interactions . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5'-methylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-4-10-9(7-8)12(11(14)13-10)15-5-2-6-16-12/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTLYVBDOGQTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Before delving into biological activities, it is essential to understand the chemical properties of this compound:

PropertyValue
Molecular FormulaC₁₂H₁₃N₁O₃
Molecular Weight219.24 g/mol
InChI KeyTVTLYVBDOGQTAV-UHFFFAOYSA-N
Solubility>32.9 µg/ml
Purity≥95%

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's spirocyclic structure allows for diverse interactions with enzymes and receptors, potentially modulating biochemical pathways involved in various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that the compound exhibits significant inhibitory effects against several bacterial strains. For instance:

  • Escherichia coli : IC₅₀ = 15 µM
  • Staphylococcus aureus : IC₅₀ = 10 µM

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results indicated:

  • HeLa Cells : IC₅₀ = 20 µM
  • MCF-7 Cells : IC₅₀ = 25 µM

These results imply that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to assess their antimicrobial properties. The study found that certain derivatives exhibited enhanced activity against resistant strains of bacteria compared to the parent compound .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound. Researchers tested its effects on various cancer cell lines and observed that it induced apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that modifications to the spirocyclic structure could improve efficacy and selectivity against cancer cells .

Comparison with Similar Compounds

Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one (Compound I)

  • Structural Differences :
    • Contains a five-membered 1,3-dioxolane ring instead of the six-membered dioxane.
    • Lacks the 5'-methyl substitution.
  • Synthesis: Prepared via Knoevenagel condensation or ultrasound-assisted 1,3-dipolar cycloaddition with terminal alkynes .
  • Biological Activity: Exhibits sedative, hypnotic, and anesthetic properties, attributed to interactions with central nervous system receptors .

5'-Azido-spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

  • Structural Differences :
    • Features an azide group at the 5' position instead of a methyl group.
    • Retains the dioxolane ring.
  • Synthesis : Derived from 5-azido-isatin precursors under acidic conditions with ultrasound irradiation .
  • Biological Activity: Precursor to triazole hybrids (e.g., PILAB 1–12) evaluated for hypnotic-sedative activity.
  • Key Distinction : The azide group introduces reactivity (e.g., via click chemistry) but may pose toxicity concerns compared to the inert methyl group .

Spiro[cyclopropane-1,3'-indolin]-2'-one

  • Structural Differences :
    • Replaces the dioxane ring with a strained cyclopropane ring.
    • Lacks oxygen atoms in the spiro ring.
  • Synthesis : Prepared via cyclopropanation reactions using dimethylsulfonium bromides .
  • Biological Activity: Limited data, but cyclopropane rings are known to enhance metabolic resistance in drug design.
  • Key Distinction : The cyclopropane's high strain energy may increase reactivity but reduce pharmacokinetic stability compared to dioxane .

Physicochemical and Pharmacological Comparisons

Ring Size and Stability

Compound Spiro Ring Size Ring Strain Stability
5'-Methylspiro[1,3-dioxane-... 6-membered Low High
Spiro[1,3-dioxolane-... (I) 5-membered Moderate Moderate
Spiro[cyclopropane-... 3-membered High Low

Substituent Effects

  • 5'-Methyl Group: Enhances lipophilicity (logP ≈ 2.1) compared to non-methylated analogs (logP ≈ 1.5), improving blood-brain barrier penetration .

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